molecular formula C10H12N4S B6069404 1,6,7,8,9,10-Hexahydropurino[7,8-a]azepine-4-thione

1,6,7,8,9,10-Hexahydropurino[7,8-a]azepine-4-thione

Cat. No.: B6069404
M. Wt: 220.30 g/mol
InChI Key: ONFQFFURCDKQAT-UHFFFAOYSA-N
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Description

1,6,7,8,9,10-Hexahydropurino[7,8-a]azepine-4-thione is a heterocyclic compound that features a fused ring system combining purine and azepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6,7,8,9,10-Hexahydropurino[7,8-a]azepine-4-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a purine derivative with an azepine precursor in the presence of a suitable catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1,6,7,8,9,10-Hexahydropurino[7,8-a]azepine-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1,6,7,8,9,10-Hexahydropurino[7,8-a]azepine-4-thione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or catalysts.

Mechanism of Action

The mechanism by which 1,6,7,8,9,10-Hexahydropurino[7,8-a]azepine-4-thione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene

Comparison: 1,6,7,8,9,10-Hexahydropurino[7,8-a]azepine-4-thione is unique due to its fused ring system combining purine and azepine structures. This fusion imparts distinct chemical and biological properties, differentiating it from similar compounds. For example, while 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine and 1,8-Diazabicyclo[5.4.0]undec-7-ene share some structural similarities, they do not possess the same combination of functional groups and ring systems, leading to different reactivity and applications.

Properties

IUPAC Name

1,6,7,8,9,10-hexahydropurino[7,8-a]azepine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c15-10-8-9(11-6-12-10)13-7-4-2-1-3-5-14(7)8/h6H,1-5H2,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFQFFURCDKQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(N2CC1)C(=S)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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